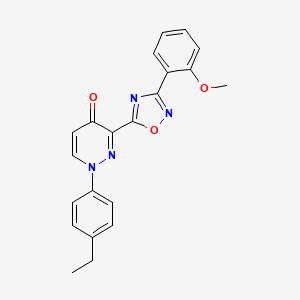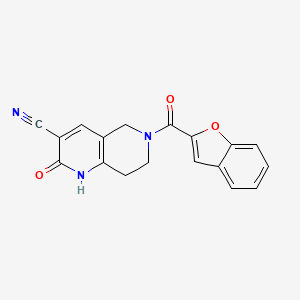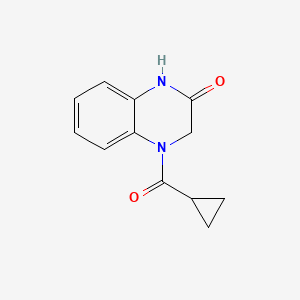
1-(4-ethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name for the compound you mentioned is already given. The molecular formula and weight can be calculated based on the structure implied by the IUPAC name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The specifics of the synthesis would depend on the exact structure of the compound.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, as well as any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its structure and the functional groups it contains.Physical And Chemical Properties Analysis
This would involve determining properties such as melting point, boiling point, solubility, stability, etc. These properties can often be predicted based on the structure of the compound.Scientific Research Applications
Antibacterial Activity
One of the key applications of compounds similar to 1-(4-ethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is in the field of antibacterial activity. For instance, a study by Aghekyan et al. (2020) explored the synthesis of novel oxadiazoles and tested their efficacy against various bacterial strains, demonstrating significant potential for use in antibacterial applications (Aghekyan et al., 2020).
Synthesis and Characterization of Heterocycles
Compounds containing oxadiazole structures, similar to the compound , are often synthesized and characterized for various applications. For example, Zohdi et al. (1997) synthesized various heterocycles, including oxadiazoles, and analyzed their structures, which is critical in understanding their potential applications in pharmaceuticals and materials science (Zohdi et al., 1997).
X-Ray Powder Diffraction Data
X-ray powder diffraction is an essential tool for understanding the crystallographic structure of compounds. Wang et al. (2017) provided detailed X-ray powder diffraction data for a compound with a similar structure, which is crucial for its characterization and further application in scientific research (Wang et al., 2017).
Synthesis and Spectral Characterization
Mahmoud et al. (2012) conducted a study on the synthesis and spectral characterization of phthalazinone derivatives, a class of compounds related to the compound . This research is important for understanding the chemical properties and potential applications of these compounds (Mahmoud et al., 2012).
Antimicrobial Studies
Gaonkar et al. (2006) synthesized a series of novel oxadiazoles and evaluated their antimicrobial activity. This study demonstrates the potential of oxadiazole derivatives in developing new antimicrobial agents (Gaonkar et al., 2006).
Drug Delivery Systems
Jin et al. (2015) focused on improving the delivery of hydrophobic antitumor candidate pyridazinone derivatives. They developed an injectable formulation with block copolymer micelles, indicating the potential of such compounds in enhancing drug delivery for cancer treatment (Jin et al., 2015).
Safety And Hazards
This would involve studying any potential risks associated with the compound, such as toxicity, flammability, environmental impact, etc.
Future Directions
This would involve speculating on potential future research directions. For example, if the compound has interesting biological activity, it might be studied further as a potential drug. If it has unique physical or chemical properties, it might find use in materials science or other fields.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you’re interested in. If you have access to more detailed information or specific resources, I would be happy to help analyze them.
properties
IUPAC Name |
1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-3-14-8-10-15(11-9-14)25-13-12-17(26)19(23-25)21-22-20(24-28-21)16-6-4-5-7-18(16)27-2/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSXZFRRHPHFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2656495.png)


![N-([2,3'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2656499.png)

![2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2656502.png)

![2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2656505.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2656506.png)
![methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/no-structure.png)


![(2S)-2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2656514.png)